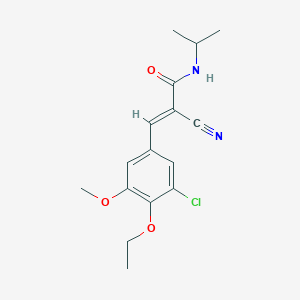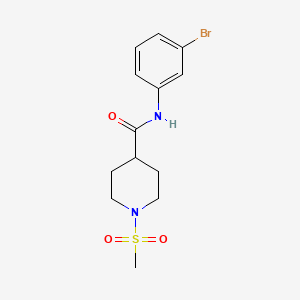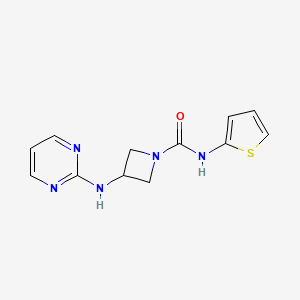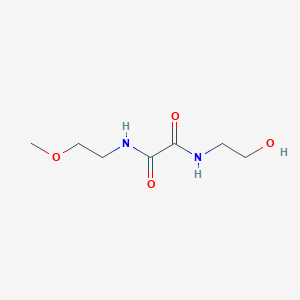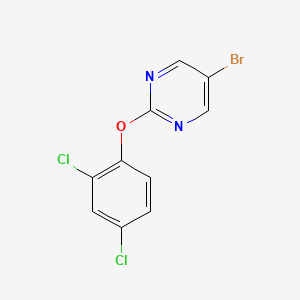
5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine is a chemical compound with the molecular formula C10H5BrCl2N2O . It has an average mass of 319.97 Da and a monoisotopic mass of 317.896210 Da .
Synthesis Analysis
The synthesis of 5-Bromo-2,4-dichloropyrimidine involves the use of 2-amino-4-thloropyridine as a starting raw material . A key intermediate is obtained through a bromination reaction, with a yield greater than 80% . The 5-Bromo-2,4-dichloropyrimidine is then obtained through diazotization and chlorination, with a total yield greater than 50% .Molecular Structure Analysis
The molecular structure of 5-Bromo-2,4-dichloropyrimidine includes bromine, chlorine, nitrogen, and oxygen atoms . The structure is unique and can derive multiple derived products .Chemical Reactions Analysis
5-Bromopyrimidine, a related compound, undergoes rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation . It also undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .Physical and Chemical Properties Analysis
5-Bromo-2,4-dichloropyrimidine is a solid substance . It has a refractive index of 1.603 , a boiling point of 128 °C/15 mmHg , and a melting point of 29-30 °C . The density of this compound is 1.781 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Synthesis of Pseudouridine Derivatives
5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine has been utilized in the synthesis of pseudouridine derivatives. A study by Brown, Burdon, and Slatcher (1968) detailed the conversion of 5-bromo-2,4-di-t-butoxypyrimidine into pyrimidin-5-yl-lithium, which was then coupled to 2,4:3,5-di-O-benzylideneribose. This process led to the production of pseudouridine, highlighting a method for generating nucleoside analogs that are important for RNA research and potential therapeutic applications Brown, D., Burdon, M. G., & Slatcher, R. P. (1968).
Antiviral Activity of Pyrimidine Derivatives
Research by Hocková et al. (2003) investigated 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, revealing their synthesis and evaluation for antiviral activities. The study found that several 5-substituted 2,4-diaminopyrimidine derivatives markedly inhibited retrovirus replication in cell culture, demonstrating the potential of halogenated pyrimidine derivatives in antiviral drug development Hocková, D., Holý, A., Masojídková, M., Andrei, G., Snoeck, R., De Clercq, E., & Balzarini, J. (2003).
Exploration of Enzyme Inhibition
A study by Baker, Lourens, and Jordaan (1967) synthesized a series of 5-isoamyl- and 5-(p-chlorophenyl)pyrimidines to evaluate their binding to dihydrofolic reductase. This work aimed to identify positions on the pyrimidine ring suitable for the placement of covalent forming groups, contributing to the development of irreversible enzyme inhibitors. Such research underscores the importance of halogenated pyrimidines in medicinal chemistry, particularly in designing drugs targeting enzyme activity Baker, B. R., Lourens, G., & Jordaan, J. (1967).
Inhibitors of Dihydrouracil Dehydrogenase
Goudgaon et al. (1993) explored the synthesis of phenylselenenyl- and phenylthio-substituted pyrimidines, evaluating their inhibitory effects on dihydrouracil dehydrogenase and uridine phosphorylase. This study reveals the utility of halogenated pyrimidines in probing the biochemical pathways involved in nucleotide metabolism, offering insights into the development of chemotherapeutic agents Goudgaon, N., Naguib, F., el Kouni, M. H., & Schinazi, R. (1993).
Mutagenic Effects on Phage T4
Freese's (1959) investigation into the mutagenic effect of various purine and pyrimidine analogues on T4 phages underscored the unique role of 5-bromodeoxyuridine among tested compounds. This study contributes to our understanding of nucleic acid analogues' impact on genetic material, providing a foundational basis for genetic engineering and mutagenesis research Freese, E. (1959).
Safety and Hazards
5-Bromo-2,4-dichloropyrimidine is considered hazardous . It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
5-bromo-2-(2,4-dichlorophenoxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrCl2N2O/c11-6-4-14-10(15-5-6)16-9-2-1-7(12)3-8(9)13/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSGGHXIEGDQEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrCl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
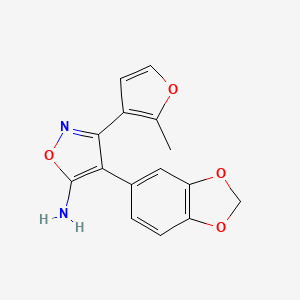
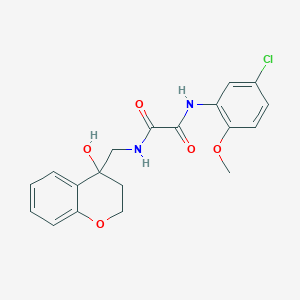
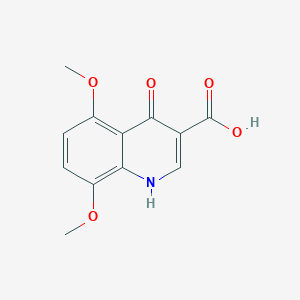
![N-[2-(2-Fluorophenyl)-5-methylpyrazol-3-yl]prop-2-enamide](/img/structure/B2678609.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide](/img/structure/B2678610.png)


![Ethyl 2-{[(3,4-dimethoxyphenyl)methyl]amino}acetate](/img/structure/B2678616.png)
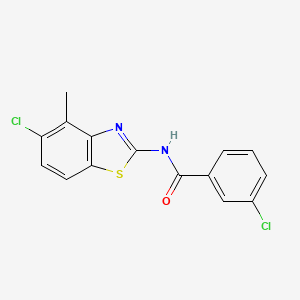
![3-Benzyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B2678619.png)
